molecular formula C12H20O3 B14443860 Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol CAS No. 75524-60-6

Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol

Cat. No.: B14443860
CAS No.: 75524-60-6
M. Wt: 212.28 g/mol
InChI Key: OLAQKAKEKNZTRR-UHFFFAOYSA-N
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Description

Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol, also known as bornyl acetate, is an organic compound with the molecular formula C12H20O2. It is a bicyclic monoterpene ester that is commonly found in essential oils of various plants, including pine and fir trees. This compound is known for its pleasant aroma and is widely used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol typically involves the esterification of borneol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction can be represented as follows:

Borneol+Acetic AcidH2SO4Bornyl Acetate+Water\text{Borneol} + \text{Acetic Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{Bornyl Acetate} + \text{Water} Borneol+Acetic AcidH2​SO4​​Bornyl Acetate+Water

Industrial Production Methods

In industrial settings, the production of bornyl acetate involves the use of large-scale reactors where borneol and acetic acid are mixed in the presence of an acid catalyst. The reaction mixture is heated to promote esterification, and the product is then purified through distillation to obtain high-purity bornyl acetate .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form camphor.

    Reduction: It can be reduced to borneol.

    Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alcohols and amines can be used in the presence of acid or base catalysts.

Major Products

Scientific Research Applications

Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammation and pain pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with GABA receptors and inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

  • Isobornyl Acetate
  • Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate, (1S-endo)
  • Bornyl Acetate

Uniqueness

Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol is unique due to its specific bicyclic structure and the presence of the acetate functional group. This combination imparts distinct chemical and physical properties, such as its characteristic aroma and reactivity, which differentiate it from other similar compounds .

Properties

CAS No.

75524-60-6

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol

InChI

InChI=1S/C10H16O.C2H4O2/c1-9(2)7-4-5-10(9,3)8(11)6-7;1-2(3)4/h6-7,11H,4-5H2,1-3H3;1H3,(H,3,4)

InChI Key

OLAQKAKEKNZTRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC1(C2CCC1(C(=C2)O)C)C

Origin of Product

United States

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